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molecular formula C11H7ClF3N B093802 4-Chloro-2-methyl-7-(trifluoromethyl)quinoline CAS No. 18529-09-4

4-Chloro-2-methyl-7-(trifluoromethyl)quinoline

Cat. No. B093802
M. Wt: 245.63 g/mol
InChI Key: KQXIMYKBHAMAAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08883791B2

Procedure details

2-Methyl-7-(trifluoromethyl)quinolin-4-ol (1 g, 4.4 mmol) was heated in phosphoroxychloride (3 ml) for under reflux for one hour. The mixture was poured on ice and left at 4° C. overnight. The mixture was extracted with ethylacetate, the organic phase was washed with water, dried over sodium sulfate and evaporated to dryness under reduced pressure to yield 1.1 g (4.4 mmol, quantitative) which were used directly in the next step.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:11]=[C:10](O)[C:9]2[C:4](=[CH:5][C:6]([C:13]([F:16])([F:15])[F:14])=[CH:7][CH:8]=2)[N:3]=1.O=P(Cl)(Cl)[Cl:19]>>[CH3:1][C:2]1[CH:11]=[C:10]([Cl:19])[C:9]2[C:4](=[CH:5][C:6]([C:13]([F:16])([F:15])[F:14])=[CH:7][CH:8]=2)[N:3]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CC1=NC2=CC(=CC=C2C(=C1)O)C(F)(F)F
Name
Quantity
3 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for one hour
Duration
1 h
ADDITION
Type
ADDITION
Details
The mixture was poured on ice
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethylacetate
WASH
Type
WASH
Details
the organic phase was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield 1.1 g (4.4 mmol, quantitative) which

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
CC1=NC2=CC(=CC=C2C(=C1)Cl)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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